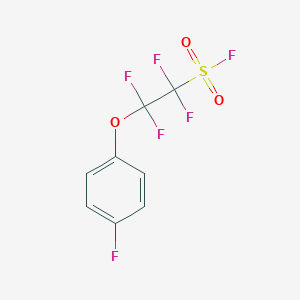

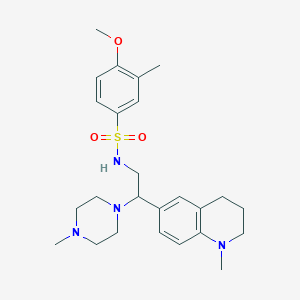

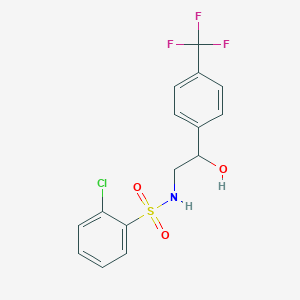

![molecular formula C14H23N3O B2514629 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane CAS No. 2198333-21-8](/img/structure/B2514629.png)

3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane" is a heterocyclic molecule that is part of a broader class of compounds known for their potential pharmacological properties. The structure of this compound suggests it may have interesting interactions with biological systems due to the presence of a spiro arrangement and a pyrazole moiety, which are often seen in molecules with biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involved alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Another related synthesis involved the transformation of 3-hydroxy-4-pyrones into 4-methoxy-3-oxidopyridinium ylides, which then underwent cycloaddition to synthesize azabicyclo[3.2.1]octane moieties . Additionally, the synthesis of 7-methyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-ones from 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles has been described, showcasing the versatility of spirocyclic frameworks in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of triazaspiroheptadienones was confirmed by single-crystal X-ray analysis and NMR spectroscopy . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds can participate in a variety of chemical reactions. The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, revealing multiple reaction pathways and the formation of diazaspirodecanones . Moreover, the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating the reactivity of the pyrrolidinedione ring in spirocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their structural features. For instance, the lipophilicity of N-(pyridine-2-yl) derivatives of azaspiro[4.4]nonane and [4.5]decane-1,3-dione was determined using RP-TLC methods, and a correlation between lipophilicity and anticonvulsant activity was observed . This suggests that the physical properties of such compounds can be fine-tuned to enhance their pharmacological profiles.

Scientific Research Applications

Spirocyclic Oxetanes in Organic Synthesis

Spirocyclic oxetanes, including structures similar to 3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane, are pivotal in organic synthesis. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane has been explored through innovative methods. These spirocyclic structures are further converted into complex compounds like o-cycloalkylaminoacetanilides, eventually leading to ring-fused benzimidazoles. The importance of these spirocyclic compounds is highlighted by their incorporation into diverse chemical structures, showcasing their versatility in synthetic chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Spiro Compounds as Synthons in Peptide Synthesis

These spiro compounds also find their role as synthons in peptide synthesis. The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate and its utilization in peptide synthesis as a dipeptide building block signify its scientific importance. The structural complexity and versatility of these spiro compounds make them suitable for synthesizing intricate peptide chains, further expanding their application scope in biomedical research (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spiroaminals in Biological Activities

The significance of spiroaminals, such as 1-oxa-7-azaspiro[3.5]nonane and related compounds, extends to their biological activities. These compounds are at the heart of natural or synthetic products with significant biological activities. The pursuit of synthesizing these compounds stems from their potential therapeutic applications and the structural novelty they offer, making them a focal point in medicinal chemistry (Sinibaldi & Canet, 2008).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

3-[1-(2-methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-11(2)8-17-9-12(7-16-17)13-14(10-15-13)3-5-18-6-4-14/h7,9,11,13,15H,3-6,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWTYCSEFAQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

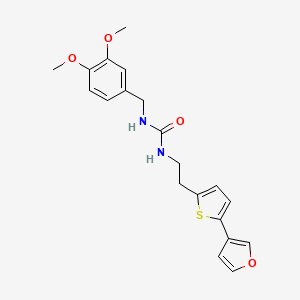

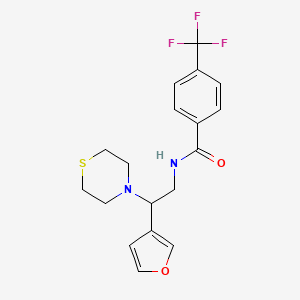

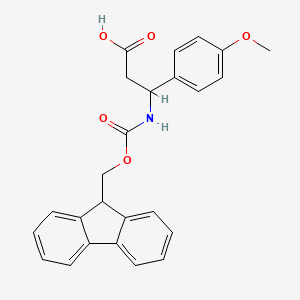

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)

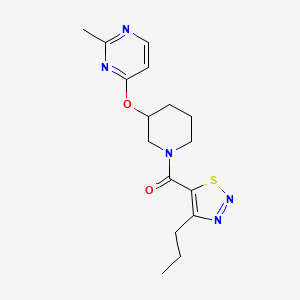

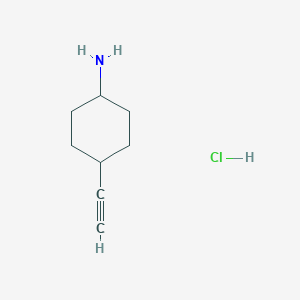

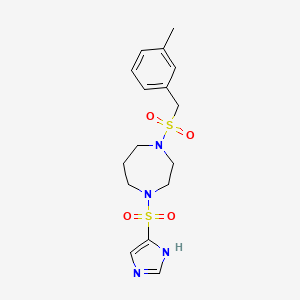

![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)

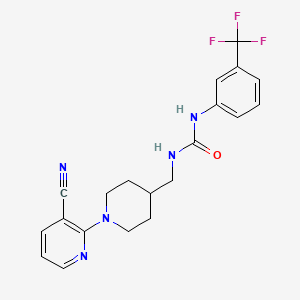

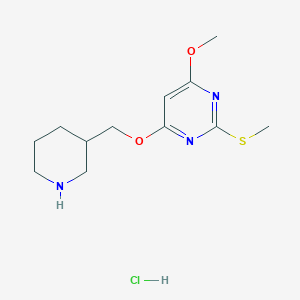

![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)